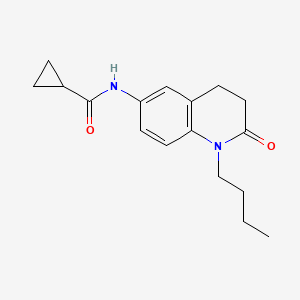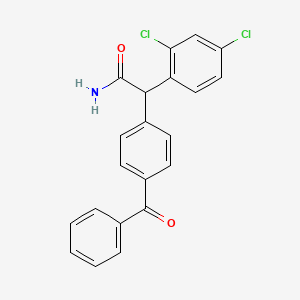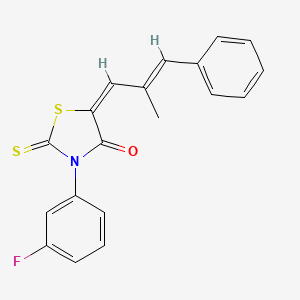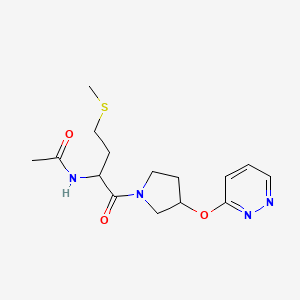
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of the compound is C22H26N2O2 . The InChI Key is XKDDQCGVIUNJTQ-UHFFFAOYSA-N . The SMILES representation is CCCCN1C(=O)CCc2cc(NC(=O)c3cc©cc©c3)ccc12 .Physical And Chemical Properties Analysis
The molecular weight of the compound is 350.462 g/mol . The solubility in DMSO is unknown .Scientific Research Applications
Synthesis and Structural Analysis
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has been explored in various synthetic and structural studies. Research by Szakonyi et al. (2002) focused on the synthesis of derivatives related to this compound, demonstrating its role in the development of novel heterocyclic systems through cyclopropanation processes. This research highlights the compound's utility in creating new chemical entities with potential biological activity (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Catalysis and Synthesis of Polyhydroquinoline Derivatives
The compound has been indirectly related to advancements in catalysis, as illustrated by Goli-Jolodar, Shirini, and Seddighi (2016), who introduced a novel N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation. This underscores the compound's indirect relevance to facilitating efficient synthetic routes in organic chemistry (Goli-Jolodar, Shirini, & Seddighi, 2016).
Antimicrobial Activities
Research on derivatives closely related to this compound indicates significant antimicrobial potential. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating their application in addressing bacterial infections. This reflects on the broader chemical class's potential in contributing to the development of new antimicrobial agents (Patel & Patel, 2010).
Antimycobacterial Research
The compound's framework has also been employed in the design of novel fluoroquinolones with antimycobacterial activity. Senthilkumar et al. (2009) synthesized and evaluated a series of new quinolones against Mycobacterium tuberculosis, showcasing the structural motif's significance in developing treatments for tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Exploration in Medicinal Chemistry
Moreover, the compound's structural class has been explored for its potential in medicinal chemistry, particularly in the synthesis of heterocyclic carboxamides with potential antipsychotic properties. Research by Norman et al. (1996) into heterocyclic analogues highlights the ongoing interest in these structures for pharmaceutical development, indicating the compound's relevance to discovering new therapeutic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Mechanism of Action
Target of Action
It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it’s plausible that this compound may also interact with PDE3A or similar enzymes.
Mode of Action
If it shares similar properties with Cilostazol, it might inhibit the PDE3A enzyme, leading to an increase in intracellular cAMP levels . This can result in various downstream effects, such as vasodilation and inhibition of platelet aggregation .
Biochemical Pathways
If it acts similarly to cilostazol, it could affect pathways related to camp signaling, vasodilation, and platelet function .
Pharmacokinetics
If it shares similar properties with cilostazol, it might be well absorbed orally, metabolized in the liver, and excreted in the urine .
Result of Action
If it acts similarly to Cilostazol, it could lead to vasodilation, inhibition of platelet aggregation, and potentially improved blood flow .
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-3-10-19-15-8-7-14(18-17(21)12-4-5-12)11-13(15)6-9-16(19)20/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRFWYUWWIYHON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)
![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide](/img/structure/B2410884.png)


![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)
![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)
![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)
![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)


![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)